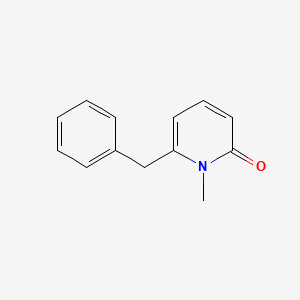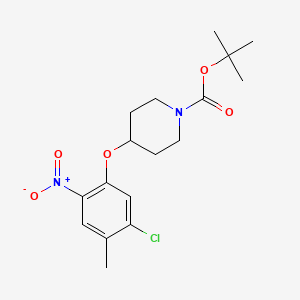![molecular formula C17H15N3O2 B13883654 3-[(3-Aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one](/img/structure/B13883654.png)
3-[(3-Aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one is a complex organic compound that belongs to the class of pyridazinone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-aminobenzaldehyde with phenylhydrazine to form an intermediate hydrazone, which is then cyclized to form the pyridazinone ring. The hydroxymethyl group is introduced through a subsequent hydroxymethylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-[(3-Aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3-[(3-Aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(4-aminophenyl)benzene: Another aromatic compound with multiple amino groups.
4-Aminophenylboronic acid: Known for its applications in sensing and biochemical assays.
Uniqueness
3-[(3-Aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one is unique due to its combination of a pyridazinone core with both hydroxymethyl and aminophenyl substituents. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C17H15N3O2 |
|---|---|
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
3-[(3-aminophenyl)-hydroxymethyl]-1-phenylpyridazin-4-one |
InChI |
InChI=1S/C17H15N3O2/c18-13-6-4-5-12(11-13)17(22)16-15(21)9-10-20(19-16)14-7-2-1-3-8-14/h1-11,17,22H,18H2 |
Clave InChI |
YLLRMTXJZODFSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(C3=CC(=CC=C3)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


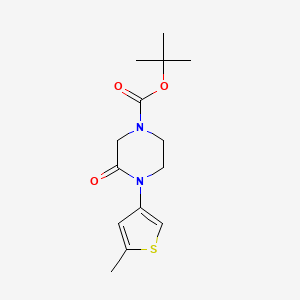
![5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B13883583.png)
![N-tert-butyl-4-[2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine](/img/structure/B13883590.png)

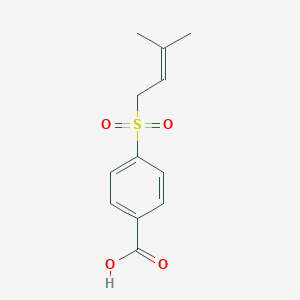

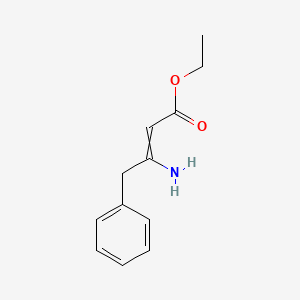

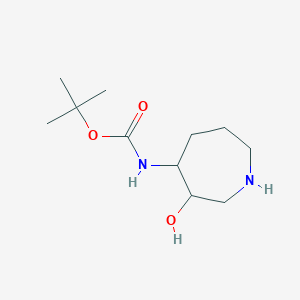

![2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine](/img/structure/B13883636.png)
![8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13883637.png)
